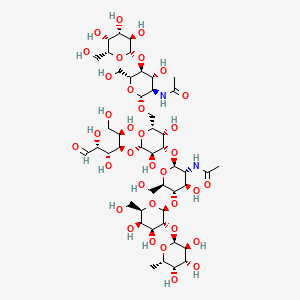

Monofucosyllacto-N-hexaose I

描述

属性

CAS 编号 |

341511-38-4 |

|---|---|

分子式 |

C46H78N2O35 |

分子量 |

1219.1 g/mol |

IUPAC 名称 |

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C46H78N2O35/c1-11-23(59)30(66)33(69)43(73-11)83-40-32(68)26(62)17(7-52)75-46(40)81-38-19(9-54)77-42(22(29(38)65)48-13(3)56)82-39-27(63)20(78-45(35(39)71)79-36(15(58)5-50)24(60)14(57)4-49)10-72-41-21(47-12(2)55)28(64)37(18(8-53)76-41)80-44-34(70)31(67)25(61)16(6-51)74-44/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35+,36+,37+,38+,39-,40+,41+,42-,43-,44-,45-,46-/m0/s1 |

InChI 键 |

NOSUALURPWERSU-UFVXNZOISA-N |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Elucidating the Structure of Monofucosyllacto-N-hexaose I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core analytical techniques and experimental methodologies employed in the structural elucidation of Monofucosyllacto-N-hexaose I (MFLNH I), a significant fucosylated human milk oligosaccharide (HMO). The intricate architecture of MFLNH I necessitates a multi-faceted analytical approach, combining chromatographic separation, mass spectrometry, nuclear magnetic resonance spectroscopy, and enzymatic degradation to unambiguously determine its monosaccharide composition, linkage positions, and branching patterns. This guide details the experimental protocols and presents the key quantitative data integral to its structural characterization.

Introduction to this compound

This compound is a neutral human milk oligosaccharide that plays a crucial role in infant nutrition and development. Its biological activities, including its function as a prebiotic and its ability to inhibit pathogen binding, are intrinsically linked to its specific three-dimensional structure. Therefore, precise structural determination is paramount for understanding its biological functions and for potential applications in infant formula, therapeutics, and diagnostics. The elucidation of its structure hinges on a synergistic application of modern analytical chemistry techniques.

Chromatographic Purification

The initial step in the structural analysis of MFLNH I is its isolation and purification from the complex mixture of oligosaccharides present in human milk. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: HPLC Purification

A common method for the purification of neutral oligosaccharides like MFLNH I involves the following steps:

-

Sample Preparation: Human milk samples are first centrifuged to remove fat and then treated with ethanol (B145695) to precipitate proteins. The supernatant, containing the oligosaccharide fraction, is collected and lyophilized.

-

Column: A normal-phase amino-bonded silica (B1680970) column (e.g., Varian AX-5) is typically used for the separation of neutral oligosaccharides.[1]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is employed as the mobile phase to effectively separate the different oligosaccharide isomers.

-

Detection: The eluted fractions are monitored using a refractive index detector or a mass spectrometer.

-

Fraction Collection: Fractions corresponding to the retention time of MFLNH I are collected, pooled, and lyophilized to obtain the purified compound.

Mass Spectrometry for Compositional and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and monosaccharide composition of MFLNH I. Tandem mass spectrometry (MS/MS) further provides valuable information about the sequence and branching of the sugar units through controlled fragmentation.

Experimental Protocol: Mass Spectrometry

A typical workflow for the mass spectrometric analysis of MFLNH I is as follows:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for oligosaccharide analysis, as it minimizes in-source fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion and its fragments.

-

MS Scan: A full MS scan is performed to determine the molecular weight of MFLNH I.

-

MS/MS Fragmentation: The parent ion corresponding to MFLNH I is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to deduce the oligosaccharide sequence. Key fragment ions arise from glycosidic bond cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions), which help to pinpoint linkage positions.

Quantitative Data: Mass Spectrometry

| Parameter | Value |

| Monoisotopic Mass | Data not available in search results |

| Key Fragment Ions (m/z) | Data not available in search results |

Note: Specific quantitative mass spectrometry data for this compound was not available in the provided search results. The table is a template for the required data.

References

Monofucosyllacto-N-hexaose I: A Technical Guide to its Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monofucosyllacto-N-hexaose I (MFLH I) is a complex oligosaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). As a fucosylated neutral HMO, MFLH I is gaining increasing attention for its potential roles in infant health and development, particularly in shaping the gut microbiome, modulating the immune system, and protecting against pathogens. This technical guide provides a comprehensive overview of the core biological functions of MFLH I, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing key biological pathways. While research specifically focused on MFLH I is still emerging, this guide synthesizes current knowledge on fucosylated HMOs to infer its probable mechanisms of action and biological significance.

Structure of this compound

MFLH I is a heptasaccharide with the chemical formula C46H78N2O35. Its structure consists of a lacto-N-hexaose core with a single fucose sugar residue attached. The precise arrangement of monosaccharide units and their linkages is crucial for its biological activity. Several isomers of monofucosyllacto-N-hexaose exist, with MFLH I being one of the identified structures in human milk.[1][2]

Core Biological Functions

The biological activities of MFLH I are multifaceted and are primarily attributed to its fucosylated structure. These functions include serving as a prebiotic, inhibiting pathogen adhesion, and modulating the host immune response.

Prebiotic Activity

MFLH I, like many other HMOs, is indigestible by the infant's own enzymes and reaches the colon intact, where it selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species. This prebiotic effect is crucial for establishing a healthy infant gut microbiota, which plays a vital role in nutrient metabolism, immune development, and pathogen exclusion.

Certain species of Bifidobacterium, such as Bifidobacterium pseudocatenulatum, possess specific enzymes called α-fucosidases that can cleave the fucose residue from fucosylated HMOs like MFLH I, allowing them to utilize the remaining glycan as an energy source.

Quantitative Data: Enzymatic Digestion of MFLH I by Bifidobacterium pseudocatenulatum

| Enzyme | Source Organism | MFLH I Digestion (%) | Fucose Linkage Specificity |

| GH29 α-fucosidase | B. pseudocatenulatum MP80 | 25.4 | α(1-2) |

| GH95 α-fucosidase | B. pseudocatenulatum MP80 | 100 | α(1-2) |

Experimental Protocol: In Vitro Bifidobacterium Growth Assay

This protocol outlines a general method to assess the prebiotic activity of MFLH I on Bifidobacterium strains.

-

Bacterial Strains and Culture Conditions:

-

Obtain pure cultures of Bifidobacterium species (e.g., B. longum, B. infantis, B. pseudocatenulatum).

-

Maintain anaerobic conditions (e.g., using an anaerobic chamber or gas-generating systems) at 37°C.

-

Use a basal growth medium deficient in carbohydrates, such as modified MRS broth, supplemented with a specific concentration of MFLH I (e.g., 0.2% to 1.0% w/v) as the sole carbon source. A control with glucose and a negative control with no carbohydrate source should be included.

-

-

Growth Measurement:

-

Inoculate the prepared media with a standardized concentration of the Bifidobacterium strain.

-

Monitor bacterial growth over time (e.g., 24-48 hours) by measuring the optical density at 600 nm (OD600) at regular intervals.

-

Alternatively, enumerate viable cell counts by plating serial dilutions on appropriate agar (B569324) plates at different time points.

-

-

Data Analysis:

-

Plot growth curves (OD600 or log CFU/mL vs. time) to visualize the growth kinetics.

-

Calculate the growth rate and final cell density to quantify the prebiotic effect of MFLH I.

-

Caption: Prebiotic activity of this compound.

Inhibition of Pathogen Adhesion

Fucosylated HMOs, including likely MFLH I, can act as soluble decoy receptors, mimicking the carbohydrate structures on the surface of intestinal epithelial cells. Pathogens that utilize these structures for attachment may bind to MFLH I in the gut lumen instead, preventing their adhesion to the host cells and subsequent infection. This anti-adhesive mechanism is a critical component of the protective effects of human milk against enteric pathogens.

Experimental Protocol: Pathogen Adhesion Inhibition Assay using Caco-2 Cells

This protocol describes a common in vitro model to study the inhibition of pathogen adhesion by MFLH I.

-

Cell Culture:

-

Culture human colon adenocarcinoma cells (Caco-2) in a suitable medium (e.g., DMEM with 10% FBS) until they form a confluent and differentiated monolayer on permeable supports (e.g., Transwell inserts). This process typically takes 21 days and results in a polarized epithelial barrier model.

-

-

Bacterial Strains and Labeling:

-

Use pathogenic bacterial strains of interest (e.g., enteropathogenic Escherichia coli - EPEC).

-

Bacteria can be metabolically or fluorescently labeled for quantification.

-

-

Adhesion Assay:

-

Pre-incubate the pathogenic bacteria with various concentrations of MFLH I for a defined period (e.g., 1 hour at 37°C).

-

Wash the differentiated Caco-2 cell monolayers to remove any residual medium.

-

Add the pre-incubated bacteria-MFLH I mixture to the apical side of the Caco-2 monolayers and incubate for a specific duration to allow for adhesion.

-

Include a control group with bacteria pre-incubated in the absence of MFLH I.

-

-

Quantification of Adhesion:

-

After incubation, thoroughly wash the Caco-2 monolayers to remove non-adherent bacteria.

-

Lyse the Caco-2 cells to release the adherent bacteria.

-

Quantify the number of adherent bacteria by plating serial dilutions of the cell lysate and counting colony-forming units (CFU) or by measuring the fluorescence if labeled bacteria were used.

-

-

Data Analysis:

-

Calculate the percentage of adhesion inhibition by comparing the number of adherent bacteria in the presence and absence of MFLH I.

-

Caption: MFLH I acts as a decoy receptor to inhibit pathogen adhesion.

Immunomodulation

HMOs can directly interact with immune cells and intestinal epithelial cells to modulate immune responses. Fucosylated HMOs have been shown to influence cytokine production and signaling pathways, contributing to the development of a balanced immune system in infants. It is plausible that MFLH I participates in these immunomodulatory effects.

Potential Signaling Pathways

While direct evidence for MFLH I is limited, other fucosylated HMOs have been shown to interact with pattern recognition receptors, such as Toll-like receptors (TLRs), on the surface of immune and epithelial cells. For instance, some HMOs can modulate TLR4 signaling, which is a key pathway in the inflammatory response to bacterial lipopolysaccharide (LPS). By interfering with TLR4 activation, MFLH I could potentially dampen excessive inflammation in the gut. This could involve competitive binding to the TLR4/MD-2 complex, thereby preventing LPS-induced activation of downstream signaling cascades like the NF-κB pathway, which would otherwise lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocol: In Vitro Cytokine Production Assay

This protocol provides a general method for assessing the immunomodulatory effects of MFLH I on immune cells.

-

Cell Isolation and Culture:

-

Isolate primary immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific cell types like macrophages or dendritic cells, from healthy donors.

-

Alternatively, use immune cell lines (e.g., THP-1 monocytes differentiated into macrophages).

-

Culture the cells in a suitable medium (e.g., RPMI 1640 with 10% FBS).

-

-

Cell Stimulation:

-

Pre-treat the cells with various concentrations of MFLH I for a defined period.

-

Stimulate the cells with an inflammatory agent, such as LPS (to activate TLR4) or other immune stimuli.

-

Include unstimulated and stimulated controls without MFLH I.

-

-

Cytokine Measurement:

-

After the stimulation period, collect the cell culture supernatants.

-

Measure the concentrations of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

-

Data Analysis:

-

Compare the cytokine levels in the different treatment groups to determine the effect of MFLH I on cytokine production.

-

Caption: Potential mechanism of MFLH I in modulating TLR4 signaling.

Conclusion and Future Directions

This compound, as a prominent fucosylated human milk oligosaccharide, likely plays a significant role in infant health through its prebiotic, anti-adhesive, and immunomodulatory properties. While direct experimental evidence for MFLH I is still accumulating, the established functions of structurally similar HMOs provide a strong foundation for understanding its biological importance.

Future research should focus on isolating or synthesizing pure MFLH I to conduct detailed in vitro and in vivo studies. This will enable the generation of specific quantitative data on its efficacy in promoting the growth of beneficial bacteria, inhibiting a broader range of pathogens, and elucidating the precise molecular mechanisms and signaling pathways involved in its immunomodulatory effects. Such research is crucial for the evidence-based development of next-generation infant formulas and novel therapeutic agents for individuals of all ages.

References

The Biosynthesis of Monofucosyllacto-N-hexaose I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monofucosyllacto-N-hexaose I (MFLNH I) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant health, primarily by shaping the gut microbiota and modulating the immune system. Understanding its biosynthesis is crucial for the development of novel prebiotics, infant formula additives, and potential therapeutics. This technical guide provides a detailed overview of the enzymatic pathway leading to the synthesis of MFLNH I, including the requisite enzymes, their activities, and relevant experimental protocols. Quantitative data is presented in structured tables for clarity, and key pathways are visualized using Graphviz diagrams.

Introduction to this compound

Human milk oligosaccharides are a diverse group of complex sugars that constitute the third most abundant solid component of human milk, after lactose (B1674315) and lipids. Their structures are based on a lactose core that can be elongated with N-acetylglucosamine (GlcNAc) and galactose (Gal) residues, and further modified by fucosylation and sialylation.

This compound is a branched, neutral hexasaccharide. Its core structure is Lacto-N-hexaose (LNH), which is fucosylated at a terminal galactose residue. The precise structure and linkages are critical for its biological activity.

The Biosynthetic Pathway of this compound

The biosynthesis of MFLNH I is a multi-step enzymatic process that occurs in the Golgi apparatus of mammary epithelial cells. The pathway can be broadly divided into two main stages: the synthesis of the Lacto-N-hexaose backbone and the subsequent fucosylation.

Synthesis of the Lacto-N-hexaose (LNH) Precursor

The synthesis of the LNH backbone begins with the precursor, Lacto-N-tetraose (LNT), a common core structure in many HMOs.[1] The formation of LNH from LNT involves the sequential action of specific glycosyltransferases.

-

Branching of Lacto-N-tetraose: The initial step is the creation of a branched structure by the addition of an N-acetylglucosamine (GlcNAc) residue in a β1-6 linkage to the internal galactose of LNT. This reaction is catalyzed by N-acetyllactosaminide beta-1,6-N-acetylglucosaminyl-transferase , commonly known as the I-branching enzyme (GCNT2).[2][3][4]

-

Elongation of the new branch: The newly added GlcNAc residue is then elongated by the addition of a galactose (Gal) molecule in a β1-3 or β1-4 linkage. This step is catalyzed by a β-1,3/4-galactosyltransferase . The chemoenzymatic synthesis of LNH has been demonstrated using a β1,4-galactosyl moiety followed by a β1,3-galactosyl moiety addition.[4][5][6]

The following diagram illustrates the enzymatic synthesis of the Lacto-N-hexaose precursor from Lacto-N-tetraose.

Fucosylation of Lacto-N-hexaose to form MFLNH I

The final step in the biosynthesis of MFLNH I is the addition of a fucose residue to the terminal galactose of the LNH backbone. This reaction is catalyzed by a specific fucosyltransferase.

-

α-1,2-Fucosylation: The fucose moiety is transferred from the donor substrate, GDP-L-fucose, to the terminal galactose of LNH in an α1,2-linkage. This reaction is catalyzed by Galactoside 2-alpha-L-fucosyltransferase 1 (FUT1) .[7] FUT1 is a key enzyme in the synthesis of the H antigen, a precursor for the ABO blood group antigens.[8]

The overall biosynthetic pathway from Lacto-N-tetraose to this compound is depicted in the following diagram.

Quantitative Data on Key Enzymes

The efficiency of the enzymatic reactions in the biosynthesis of MFLNH I is determined by the kinetic parameters of the involved glycosyltransferases. While specific kinetic data for the synthesis of MFLNH I is limited, data for related reactions provide valuable insights.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |

| FUT1 (Human) | Phenyl β-D-galactoside | 0.24 | - | - | UniProt: P19526 |

| FUT1 (Human) | 2'-Fucosyllactose | - | - | - | UniProt: P19526 |

| GCNT2 (Human) | Poly-N-acetyllactosamine | - | - | - | UniProt: Q8N0V5 |

Note: Quantitative kinetic data for the specific substrates in the MFLNH I pathway are not extensively documented in publicly available literature. The provided data are for related substrates and serve as an indication of enzyme activity. Further experimental investigation is required to determine the precise kinetic parameters for this specific pathway.

Experimental Protocols

This section provides generalized protocols for the key enzymatic reactions and purification steps involved in the synthesis of MFLNH I. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and enzyme sources.

Enzymatic Synthesis of Lacto-N-hexaose (LNH) from Lacto-N-tetraose (LNT)

This protocol describes a two-step enzymatic synthesis of LNH from LNT.

Materials:

-

Lacto-N-tetraose (LNT)

-

UDP-N-acetylglucosamine (UDP-GlcNAc)

-

UDP-galactose (UDP-Gal)

-

Recombinant human GCNT2

-

Recombinant β-1,3/4-galactosyltransferase

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

-

Incubator at 37°C

-

Enzyme inactivation method (e.g., heating to 100°C for 5 minutes)

Procedure:

Step 1: Branching of LNT

-

Prepare a reaction mixture containing LNT (e.g., 5 mM), UDP-GlcNAc (e.g., 7.5 mM), and GCNT2 (e.g., 0.1 U/mL) in the reaction buffer.

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Once the reaction is complete, inactivate the GCNT2 enzyme by heating.

Step 2: Elongation to form LNH

-

To the reaction mixture from Step 1, add UDP-Gal (e.g., 10 mM) and β-1,3/4-galactosyltransferase (e.g., 0.1 U/mL).

-

Incubate the reaction mixture at 37°C for another 2-4 hours.

-

Monitor the formation of LNH by TLC or HPLC.

-

Upon completion, inactivate the galactosyltransferase by heating.

-

The resulting solution contains Lacto-N-hexaose, which can be purified for the next step.

Enzymatic Synthesis of this compound (MFLNH I) from Lacto-N-hexaose (LNH)

This protocol describes the final fucosylation step.

Materials:

-

Purified Lacto-N-hexaose (LNH)

-

GDP-L-fucose

-

Recombinant human FUT1

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.0, containing 10 mM MnCl₂)

-

Incubator at 37°C

Procedure:

-

Prepare a reaction mixture containing LNH (e.g., 2 mM), GDP-L-fucose (e.g., 3 mM), and FUT1 (e.g., 0.05 U/mL) in the reaction buffer.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Monitor the formation of MFLNH I by TLC or HPLC-MS.

-

Once the reaction is complete, terminate it by adding a quenching solution (e.g., 0.1 M EDTA) or by heating.

Purification of this compound

Purification of the final product can be achieved using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

-

HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).

-

A hydrophilic interaction liquid chromatography (HILIC) column or an amino-bonded silica (B1680970) column is suitable for separating oligosaccharides.

Mobile Phase and Gradient:

-

A typical mobile phase consists of a gradient of acetonitrile (B52724) and water.

-

An example gradient could be: 80% acetonitrile to 60% acetonitrile over 30 minutes. The exact gradient will need to be optimized based on the column and specific separation required.

General Procedure:

-

Filter the reaction mixture through a 0.22 µm filter.

-

Inject the filtered sample onto the equilibrated HPLC column.

-

Run the gradient program to separate the components.

-

Collect the fractions corresponding to the MFLNH I peak, identified by comparison with a standard or by mass spectrometry.

-

Lyophilize the collected fractions to obtain the purified MFLNH I.

The following diagram outlines a general experimental workflow for the synthesis and purification of MFLNH I.

Conclusion

The biosynthesis of this compound is a complex, multi-enzyme process that highlights the intricate machinery of glycan synthesis in humans. A thorough understanding of this pathway, including the specific enzymes and their kinetics, is paramount for the large-scale production of this and other bioactive HMOs. The protocols and data presented in this guide offer a foundational resource for researchers and professionals in the fields of glycobiology, biotechnology, and pharmaceutical sciences, paving the way for further exploration and application of these vital molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. GCNT2 - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. uniprot.org [uniprot.org]

- 5. WikiGenes - GCNT2 - glucosaminyl (N-acetyl) transferase 2, I... [wikigenes.org]

- 6. researchgate.net [researchgate.net]

- 7. Terminal α1,2-fucosylation of glycosphingolipids by FUT1 is a key regulator in early cell-fate decisions [ouci.dntb.gov.ua]

- 8. scispace.com [scispace.com]

Monofucosyllacto-N-hexaose I as a Prebiotic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monofucosyllacto-N-hexaose I (MFLNH I) is a neutral, fucosylated human milk oligosaccharide (HMO) that is a component of human breast milk. While direct research on the specific prebiotic effects of MFLNH I is limited, its structural characteristics as a fucosylated hexaose suggest it plays a significant role in shaping the infant gut microbiota and influencing host-microbe interactions. This technical guide synthesizes the current understanding of fucosylated HMOs as prebiotics and extrapolates the potential mechanisms and effects of MFLNH I. It is intended to provide a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of specific HMOs.

Introduction

Human milk oligosaccharides are a diverse group of complex carbohydrates that are the third most abundant solid component of human milk, after lactose (B1674315) and lipids.[1] They are largely indigestible by the infant and thus function as a primary food source for the developing gut microbiota.[2] Fucosylated HMOs, which are characterized by the presence of one or more fucose residues, are particularly abundant and have been a focus of research due to their potent prebiotic and immunomodulatory activities.[3][4]

This compound belongs to this class of fucosylated HMOs. While its precise concentration in human milk varies among individuals, it is recognized as a constituent of the complex HMO profile.[5] This guide will explore the inferred prebiotic potential of MFLNH I based on the broader knowledge of fucosylated HMOs, focusing on its likely impact on the gut microbiota, production of short-chain fatty acids (SCFAs), and modulation of host signaling pathways.

Prebiotic Effects of Fucosylated HMOs: An Analogue for MFLNH I

The prebiotic activity of fucosylated HMOs is primarily characterized by their ability to selectively promote the growth and activity of beneficial gut bacteria, particularly species of the genus Bifidobacterium.

Modulation of Gut Microbiota

Studies on various fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL), have consistently demonstrated a significant bifidogenic effect. It is highly probable that MFLNH I exerts a similar selective pressure on the gut microbial community.

-

Bifidobacterium Proliferation: Species such as Bifidobacterium longum subsp. infantis, Bifidobacterium bifidum, and Bifidobacterium breve possess specific enzymatic machinery, including fucosidases, to cleave and metabolize fucosylated oligosaccharides.[6][7] A study on patterns of HMOs in mature milk found a positive association between a pattern high in monofucosyl-lacto-N-hexaose-III (a likely isomer of MFLNH I) and the abundance of Bifidobacterium dentium and Bifidobacterium bifidum.[8][9]

-

Competitive Exclusion of Pathogens: By promoting the growth of beneficial bacteria, fucosylated HMOs can indirectly inhibit the colonization of pathogenic bacteria through competition for nutrients and attachment sites on the intestinal epithelium.

Table 1: Inferred Impact of this compound on Gut Microbiota Composition (based on data from other fucosylated HMOs)

| Bacterial Genus/Species | Expected Change in Relative Abundance | Reference (for similar fucosylated HMOs) |

| Bifidobacterium | Significant Increase | [2][3] |

| Bifidobacterium longum subsp. infantis | Increase | [7] |

| Bifidobacterium bifidum | Increase | [8][9] |

| Bacteroides | Potential Increase | [1] |

| Clostridium | Decrease | [3] |

| Escherichia | Decrease | [3] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of fucosylated HMOs by gut bacteria leads to the production of SCFAs, which are key metabolites for gut health and systemic well-being.

-

Acetate, Propionate (B1217596), and Butyrate (B1204436): These are the primary SCFAs produced from carbohydrate fermentation. Acetate and propionate are utilized by the host for energy and have systemic effects, while butyrate is the preferred energy source for colonocytes and plays a crucial role in maintaining the integrity of the gut barrier.

-

Lactate: Some bifidobacteria also produce lactate, which can be cross-fed to other bacteria that convert it into butyrate.

-

1,2-propanediol: The metabolism of the fucose moiety of fucosylated HMOs by some bifidobacteria can lead to the production of 1,2-propanediol, which can be further metabolized by other gut microbes.[10]

Table 2: Inferred Short-Chain Fatty Acid Production from In Vitro Fermentation of this compound (based on data from other fucosylated HMOs)

| Short-Chain Fatty Acid | Expected Production Level | Reference (for similar fucosylated HMOs) |

| Acetate | High | [11] |

| Propionate | Moderate | [12] |

| Butyrate | Moderate (often via cross-feeding) | [2] |

| Lactate | Moderate | [11] |

Experimental Protocols

Detailed experimental protocols for the investigation of the prebiotic effects of MFLNH I can be adapted from established methods for other HMOs.

In Vitro Fermentation Model

This protocol outlines a general procedure for assessing the prebiotic potential of MFLNH I using an in vitro batch fermentation model with human fecal inocula.

-

Fecal Sample Collection and Preparation:

-

Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.

-

Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution.

-

-

Fermentation Setup:

-

In an anaerobic chamber, add the fecal slurry to a basal medium containing MFLNH I as the sole carbohydrate source.

-

Include positive controls (e.g., inulin, 2'-FL) and a negative control (no carbohydrate).

-

-

Incubation:

-

Incubate the fermentation vessels at 37°C for 24-48 hours.

-

-

Sample Analysis:

-

At various time points, collect samples for microbiota analysis (16S rRNA gene sequencing) and SCFA analysis (gas chromatography).

-

Gut Microbiota Analysis

-

DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit.

-

16S rRNA Gene Amplification and Sequencing: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers. Sequence the amplicons on a high-throughput sequencing platform.

-

Bioinformatic Analysis: Process the sequencing data to identify and quantify the relative abundance of different bacterial taxa.

Short-Chain Fatty Acid Analysis

-

Sample Preparation: Acidify fecal slurry samples and extract SCFAs using diethyl ether or another suitable solvent.

-

Gas Chromatography (GC) Analysis: Analyze the extracted SCFAs using a gas chromatograph equipped with a flame ionization detector (GC-FID).

-

Quantification: Determine the concentrations of individual SCFAs by comparing peak areas to those of known standards.[5][13][14]

Signaling Pathways and Immunomodulation

Fucosylated HMOs are known to modulate host immune responses through various signaling pathways. It is hypothesized that MFLNH I engages in similar interactions.

Modulation of Epithelial Cell Signaling

-

NF-κB and MAPK Pathways: Fucosylated HMOs can modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in intestinal epithelial cells.[15] These pathways are central to the regulation of inflammatory responses. By modulating these pathways, MFLNH I could contribute to maintaining immune homeostasis in the gut.

Interaction with Immune Cells

-

Dendritic Cell (DC) Modulation: Fucosylated HMOs can interact with C-type lectin receptors, such as DC-SIGN, on dendritic cells.[16] This interaction can influence DC maturation and cytokine production, thereby shaping the adaptive immune response.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro fermentation of MFLNH I.

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of MFLNH I action.

Conclusion and Future Directions

This compound, as a fucosylated human milk oligosaccharide, is poised to be a significant prebiotic molecule. Based on the extensive research on structurally similar HMOs, it is reasonable to infer that MFLNH I selectively promotes the growth of beneficial gut microbes, particularly Bifidobacterium species, leading to the production of health-promoting short-chain fatty acids. Furthermore, it likely plays a role in the modulation of host immune responses through interactions with intestinal epithelial and immune cells.

However, it is crucial to emphasize that direct experimental evidence for the specific effects of MFLNH I is currently lacking. Future research should focus on isolating or synthesizing pure MFLNH I to conduct detailed in vitro and in vivo studies. Such investigations will be instrumental in elucidating its precise mechanisms of action and validating its potential as a novel therapeutic agent for applications in infant nutrition and adult health.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Fucosylated human milk oligosaccharide-utilizing bifidobacteria regulate the gut organic acid profile of infants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human milk oligosaccharides combine with Bifidobacterium longum to form the “golden shield” of the infant intestine: metabolic strategies, health effects, and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fucosylated human milk oligosaccharides drive structure-specific syntrophy between Bifidobacterium infantis and Eubacterium hallii within a modeled infant gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The principal fucosylated oligosaccharides of human milk exhibit prebiotic properties on cultured infant microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diverse strategies for utilizing fucosylated human milk oligosaccharides found in bifidobacteria [glycoforum.gr.jp]

- 11. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | 2′-fucosyllactose alone or combined with resistant starch increases circulating short-chain fatty acids in lean men and men with prediabetes and obesity [frontiersin.org]

- 13. A simplified method for the quantitation of short-chain fatty acids in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human Milk Oligosaccharides: Their Effects on the Host and Their Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Impact of Dietary Fucosylated Oligosaccharides and Glycoproteins of Human Milk on Infant Well-Being [mdpi.com]

Monofucosyllacto-N-hexaose I: A Technical Overview of Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monofucosyllacto-N-hexaose I (MFLNH I) is a neutral, fucosylated human milk oligosaccharide (HMO) that belongs to a complex class of glycans abundant in human milk.[1][2][3][4] While research has extensively focused on the broader physiological impacts of HMOs as a group, and on more abundant individual HMOs like 2'-Fucosyllactose (2'-FL), specific data on the isolated effects of MFLNH I remain limited. This technical guide synthesizes the current understanding of MFLNH I, drawing from direct, albeit sparse, evidence and plausible functions inferred from the activities of structurally related fucosylated HMOs. The aim is to provide a foundational resource for researchers investigating the therapeutic potential of this specific oligosaccharide.

HMOs are known to play crucial roles in infant development, primarily through their prebiotic activity, immunomodulatory functions, and their ability to inhibit pathogen binding.[3][5][6][7][8] Fucosylated HMOs, such as MFLNH I, are of particular interest due to the critical role of fucose in host-microbe interactions and immune signaling.

Core Physiological Effects

The physiological effects of MFLNH I are thought to encompass modulation of the gut microbiota, immunomodulation, and potential roles in cognitive development and anti-cancer activity.

Gut Microbiota Modulation

While direct studies on the prebiotic activity of isolated MFLNH I are not widely available, research on isomers and related structures strongly suggests a role in shaping the gut microbiome. A study on human milk composition found that a pattern characterized by high levels of monofucosyl-lacto-N-hexaose-III and monofucosyl-lacto-N-neohexaose was positively associated with the relative abundance of Bifidobacterium dentium and Bifidobacterium bifidum.[9] This suggests that MFLNH I likely serves as a selective substrate for beneficial gut commensals, contributing to the establishment of a healthy infant gut microbiota.

Table 1: Association of Monofucosyllacto-N-hexaose Isomers with Gut Microbiota

| HMO Pattern | Associated Bacterial Species | p-value | Reference |

| High levels of monofucosyl-lacto-N-hexaose-III and monofucosyl-lacto-N-neohexaose | Bifidobacterium dentium (positive) | p = 0.025 | [9] |

| High levels of monofucosyl-lacto-N-hexaose-III and monofucosyl-lacto-N-neohexaose | Bifidobacterium bifidum (positive) | p < 0.001 | [9] |

Immunomodulation and Anti-inflammatory Effects

Fucosylated HMOs are known to modulate the host immune system.[7] They can interact with immune cells, influencing cytokine production and signaling pathways. While direct evidence for MFLNH I is lacking, other fucosylated HMOs have been shown to impact inflammatory responses. For instance, some HMOs can increase the activation of the NF-κB pathway in response to pathogens.[1] The NF-κB signaling cascade is a critical regulator of the inflammatory response.[10][11][12] It is plausible that MFLNH I exerts its immunomodulatory effects through similar mechanisms.

Inhibition of Pathogen Binding

A key protective mechanism of fucosylated HMOs is their ability to act as soluble decoy receptors, preventing pathogens from adhering to host intestinal epithelial cells.[5][8][13] This is achieved through structural mimicry of host cell surface glycans that pathogens use for attachment. Given that MFLNH I is a fucosylated oligosaccharide, it is highly likely to contribute to this anti-adhesive effect against a range of pathogens.

Cognitive Development

Emerging evidence suggests a link between specific HMOs and cognitive development.[14] A study identified "fucosyllacto-N-hexaose" as a critical contributor in a combination of HMOs that positively predicted cognitive scores at two years of age.[14] While this study did not differentiate between isomers of fucosyllacto-N-hexaose, it points to a potential role for MFLNH I in neurodevelopment, possibly through the gut-brain axis.

Potential Anti-Cancer Activity

While no direct studies have been conducted on the anti-cancer effects of MFLNH I, research on its monosaccharide component, L-fucose, and other fucosylated oligosaccharides suggests potential mechanisms. L-fucose has been shown to have cytotoxic effects on certain cancer cells.[15] Additionally, fucosylated oligosaccharides have been found to inhibit heparanase activity and angiogenesis, both of which are critical for tumor growth and metastasis.

Experimental Protocols

The following are detailed, generalized protocols for key experiments that can be adapted to investigate the physiological effects of this compound.

In Vitro Anti-Inflammatory Assay: Cytokine Measurement by ELISA

This protocol outlines the steps to assess the effect of MFLNH I on cytokine production in immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

Materials:

-

Purified this compound

-

Human PBMCs or THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

Human TNF-α and IL-6 ELISA kits

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium. If using PBMCs, isolate them from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of MFLNH I (e.g., 0.1, 1, 10, 100 µg/mL) for 2 hours. Include a vehicle control (medium only).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of cytokines from a standard curve.

NF-κB Signaling Pathway Activation: Luciferase Reporter Assay

This protocol describes how to measure the effect of MFLNH I on NF-κB activation using a luciferase reporter assay in a cell line such as HEK293T.

Materials:

-

Purified this compound

-

HEK293T cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent (e.g., Lipofectamine 2000)

-

TNF-α (positive control)

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, treat the cells with different concentrations of MFLNH I.

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Conclusion

This compound is a promising, yet understudied, component of the human milk oligosaccharide repertoire. Based on the current understanding of fucosylated HMOs, MFLNH I likely exerts beneficial physiological effects through the modulation of the gut microbiota, enhancement of immune function, and protection against pathogens. Further research utilizing purified MFLNH I in targeted in vitro and in vivo studies is crucial to fully elucidate its specific mechanisms of action and to unlock its potential for applications in infant nutrition and therapeutic development. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monofucosyllacto-N-hexaose III - glyXera [glyxera.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bowdish.ca [bowdish.ca]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. Chemical Synthesis of Human Milk Oligosaccharides: para-Lacto-N-hexaose and para-Lacto-N-neohexaose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Infant Formula With Human Milk Oligosaccharides on Growth and Morbidity: A Randomized Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 12. Absolute quantification of eight human milk oligosaccharides in breast milk to evaluate their concentration profiles and associations with infants’ neurodevelopmental outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial [frontiersin.org]

Monofucosyllacto-N-hexaose I and Immune System Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential immunomodulatory properties of Monofucosyllacto-N-hexaose I (MFLH-I), a complex fucosylated human milk oligosaccharide (HMO). Direct research on MFLH-I is currently limited; therefore, this document synthesizes findings from studies on structurally related fucosylated HMOs to build a scientifically grounded framework for its likely interactions with the human immune system. The focus is on the modulation of dendritic cells (DCs) and T lymphocytes, key players in orchestrating immune responses. This guide details hypothesized signaling pathways, presents quantitative data from analogous compounds in structured tables, and provides comprehensive experimental protocols for future research. All logical and signaling pathways are visualized using Graphviz diagrams to ensure clarity. The information herein is intended to serve as a foundational resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of specific HMOs.

Introduction

Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third-largest solid component of human milk, following lactose (B1674315) and lipids.[1][2] Beyond their prebiotic functions, HMOs are increasingly recognized for their direct immunomodulatory activities.[3][4] this compound (MFLH-I) is one such complex HMO, characterized by a six-monosaccharide core structure with a single fucose moiety.[5][6] Fucosylated HMOs, in particular, have been shown to play a significant role in shaping the neonatal immune system, often promoting a tolerogenic environment.[7][8]

This whitepaper aims to consolidate the current understanding of how fucosylated oligosaccharides, and by extension, likely MFLH-I, modulate the immune system at a cellular and molecular level. We will explore the effects on dendritic cell maturation and function, the subsequent impact on T cell differentiation—with a particular focus on the induction of regulatory T cells (Tregs)—and the potential signaling pathways involved. Given the scarcity of direct experimental data on MFLH-I, this guide extrapolates from studies on well-characterized fucosylated HMOs such as 2'-fucosyllactose (B36931) (2'-FL) and pools of mixed HMOs. This approach provides a robust, albeit putative, model of MFLH-I's biological activity, paving the way for targeted experimental validation.

Quantitative Data on the Immunomodulatory Effects of Fucosylated HMOs

The following tables summarize quantitative data from studies on various fucosylated HMOs and mixed HMO populations, which may serve as a proxy for the anticipated effects of MFLH-I.

Disclaimer: The data presented below is derived from studies on mixed HMOs or other specific fucosylated oligosaccharides, not MFLH-I directly. These values should be considered indicative of the potential effects of MFLH-I and require experimental verification.

Table 1: Effect of HMOs on Dendritic Cell (DC) Surface Marker Expression

| Treatment | DC Surface Marker | Change in Expression | Reference |

| Mixed HMOs | CD80 | Significant suppression in a concentration-dependent manner upon LPS co-incubation. | [3] |

| Mixed HMOs | CD86 | Significant suppression in a concentration-dependent manner upon LPS co-incubation. | [3] |

| Mixed HMOs | CD40 | Significant suppression in a concentration-dependent manner upon LPS co-incubation. | [3] |

| Mixed HMOs | HLA-DR | No significant change upon LPS co-incubation. | [3] |

| Mixed HMOs | PD-L1 | No significant change upon LPS co-incubation. | [3] |

Table 2: Effect of HMOs on Dendritic Cell (DC) Cytokine Production

| Treatment | Cytokine | Change in Production | Concentration | Reference |

| Mixed HMOs | IL-10 | Increased secretion. | 0.8 and 5 mg/mL | [3] |

| Mixed HMOs | IL-27 | Elevated levels. | Not specified | [7] |

| Mixed HMOs | IL-6 | Increased secretion. | 0.8 and 5 mg/mL | [3] |

| Mixed HMOs | IL-12p70 | No significant effect. | 0.8 and 5 mg/mL | [3] |

| Mixed HMOs | TNF-α | No significant effect. | 0.8 and 5 mg/mL | [3] |

| Mixed HMOs + LPS | IL-12p70 | Reduced production compared to LPS alone. | Not specified | [7] |

| Mixed HMOs + LPS | IL-6 | Reduced production compared to LPS alone. | Not specified | [7] |

| Mixed HMOs + LPS | TNF-α | Reduced production compared to LPS alone. | Not specified | [7] |

Table 3: Effect of HMO-Conditioned DCs on T Cell Differentiation and Cytokine Production

| DC Treatment | T Cell Population | Change | Reference |

| Mixed HMOs | CD4+CD25+Foxp3+ Tregs | Promoted generation from naïve CD4+ T cells. | [7] |

| Mixed HMOs + LPS | CD4+CD25+Foxp3+ Tregs | Higher frequency of induction compared to LPS-conditioned DCs. | [7] |

| Mixed HMOs + LPS | T-bet+ Th1 cells | Reduction in frequency compared to LPS-conditioned DCs. | [7] |

| Mixed HMOs + LPS | IFN-γ production by T cells | Reduction compared to T cells co-cultured with LPS-conditioned DCs. | [7] |

| Mixed HMOs + LPS | IL-10 production by T cells | Increased production compared to T cells co-cultured with LPS-conditioned DCs. | [7] |

Hypothesized Signaling Pathways for MFLH-I

Based on evidence from other fucosylated HMOs, MFLH-I likely interacts with pattern recognition receptors on the surface of dendritic cells, such as Toll-like receptor 4 (TLR4) and DC-SIGN (a C-type lectin).[7][9] This interaction is hypothesized to modulate downstream signaling cascades, notably the NF-κB pathway, leading to an altered cytokine profile. The diagram below illustrates this putative signaling pathway.

Caption: Putative signaling pathway of MFLH-I in dendritic cells.

Detailed Experimental Protocols

To facilitate further research into the immunomodulatory effects of MFLH-I, this section provides detailed methodologies for key in vitro experiments.

Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

-

Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from PBMCs using positive selection with CD14 microbeads.

-

Differentiation: Purified CD14+ monocytes are cultured at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 50 ng/mL of recombinant human GM-CSF, and 20 ng/mL of recombinant human IL-4.

-

Incubation: Cells are incubated for 6 days at 37°C in a 5% CO2 humidified atmosphere. Fresh medium with cytokines is added on day 3. On day 6, immature mo-DCs are harvested for use in subsequent assays.

Dendritic Cell Activation and Maturation Assay

-

Cell Seeding: Immature mo-DCs are seeded in 24-well plates at a density of 5 x 10^5 cells/well.

-

Stimulation: Cells are pre-treated with various concentrations of MFLH-I (e.g., 0.1, 1, 5 mg/mL) for 2 hours. Subsequently, cells are stimulated with a maturation agent, such as lipopolysaccharide (LPS) at 100 ng/mL, for 24 hours. A negative control (medium only) and a positive control (LPS only) are included.

-

Analysis of Surface Markers: After 24 hours, cells are harvested and stained with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, CD40, HLA-DR, PD-L1). The expression levels are quantified by flow cytometry.

-

Cytokine Profiling: Supernatants from the cell cultures are collected and stored at -80°C. The concentrations of various cytokines (e.g., IL-10, IL-12p70, IL-6, TNF-α, IL-27) are measured using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits.

Allogeneic Mixed Lymphocyte Reaction (MLR) for T Cell Proliferation and Differentiation

-

Preparation of Stimulator and Responder Cells: MFLH-I-conditioned mo-DCs (prepared as in 4.2) are used as stimulator cells. Naïve CD4+ T cells are isolated from a different healthy donor (allogeneic) using negative selection kits to serve as responder cells.

-

Co-culture: Responder T cells are labeled with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE). Labeled T cells are then co-cultured with the MFLH-I-conditioned mo-DCs at a DC:T cell ratio of 1:10 in a 96-well U-bottom plate for 5-7 days.

-

Proliferation Analysis: After the co-culture period, T cells are harvested, and the dilution of the CFSE dye is analyzed by flow cytometry. A lower CFSE intensity indicates a greater number of cell divisions.

-

T Cell Differentiation Analysis: For analyzing T cell subsets, harvested cells are stained for surface markers (e.g., CD4, CD25) and then fixed, permeabilized, and stained for intracellular transcription factors (e.g., Foxp3 for Tregs, T-bet for Th1). The percentage of each T cell subset is determined by flow cytometry.

Caption: General experimental workflow for MFLH-I immunomodulation studies.

Logical Framework: From Structure to Immunomodulatory Function

The immunomodulatory effects of MFLH-I can be logically deduced from its structural characteristics as a fucosylated oligosaccharide. The presence of fucose is a key determinant for interaction with specific lectin receptors on immune cells, which initiates a cascade of events culminating in a modulated immune response.

Caption: Logical flow from MFLH-I structure to immune outcome.

Conclusion and Future Directions

While direct experimental evidence for the immunomodulatory role of this compound is still needed, the existing body of research on structurally similar fucosylated human milk oligosaccharides provides a strong foundation for hypothesizing its function. MFLH-I is likely to interact with dendritic cells to promote a tolerogenic phenotype, characterized by semi-maturation and the production of anti-inflammatory cytokines like IL-10. This, in turn, is expected to drive the differentiation of naïve T cells into regulatory T cells, contributing to immune homeostasis.

The therapeutic potential for such a molecule is significant, with possible applications in the prevention and management of autoimmune and inflammatory conditions. To move forward, the following research priorities are recommended:

-

In Vitro Validation: Conduct the experiments detailed in this guide to confirm the effects of purified MFLH-I on human dendritic cells and T cells.

-

Receptor Binding Studies: Identify the specific cell surface receptors that bind to MFLH-I to elucidate the primary mechanisms of interaction.

-

In Vivo Studies: Utilize preclinical models of inflammatory diseases (e.g., inflammatory bowel disease, allergies) to assess the efficacy of MFLH-I in a physiological context.

-

Structure-Function Analysis: Compare the immunomodulatory activity of MFLH-I with other fucosylated and non-fucosylated hexaoses to determine the precise role of the fucose moiety and the core saccharide structure.

This technical guide serves as a starting point for the systematic investigation of this compound as a novel immunomodulatory agent. The detailed protocols and hypothesized pathways provide a clear roadmap for researchers and drug development professionals to unlock its potential.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Human milk oligosaccharides promote immune tolerance via direct interactions with human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Immunological Effects of Human Milk Oligosaccharides [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. gurven.anth.ucsb.edu [gurven.anth.ucsb.edu]

- 7. Human milk oligosaccharides promote immune tolerance via direct interactions with human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Milk Components Modulate Toll-Like Receptor-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Monofucosyllacto-N-hexaose I in Milk: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant group of bioactive molecules in human milk, playing a crucial role in infant health and development. Among these, Monofucosyllacto-N-hexaose I (MFLN-H I) is a neutral fucosylated oligosaccharide that contributes to the prebiotic and anti-infective properties of human milk. Its quantitative analysis in various milk sources is essential for understanding its physiological functions, for the quality control of infant formula, and for potential therapeutic applications.

This document provides detailed application notes and protocols for the quantitative analysis of MFLN-H I in milk samples, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Summary

The concentration of this compound, as a component of the total human milk oligosaccharide fraction, varies significantly across different milk types and lactation stages. Human milk, particularly colostrum, contains the highest concentrations, while bovine milk and unfortified infant formulas have substantially lower levels of fucosylated oligosaccharides.

| Milk Type | Lactation Stage | Typical Concentration of Total HMOs (g/L) | Estimated Concentration Range of Fucosylated Neutral Hexaoses (including MFLN-H I) (mg/L) |

| Human Milk | Colostrum (0-5 days) | 9 - 22[1][2] | High, specific data for MFLN-H I is limited. Fucosylated HMOs are a major component. |

| Transitional Milk (6-14 days) | 8 - 19[1][2] | Medium, concentration generally decreases after the colostrum phase. | |

| Mature Milk (>15 days) | 5 - 15[1][2][3][4][5] | Lower, with continued gradual decline. | |

| Bovine Milk | Mature | ~0.04 - 0.1 | Very low. Fucosylated oligosaccharides are not a major component of bovine milk oligosaccharides. |

| Infant Formula | Standard, unfortified | Not applicable | Generally absent or present in trace amounts, unless specifically added. |

| Fortified | Variable | Some formulas are fortified with specific HMOs like 2'-Fucosyllactose (2'-FL), but MFLN-H I is not a common additive.[6] |

Note: Specific quantitative data for this compound is not widely available in dedicated tables. The estimated concentration is inferred from the data on total HMOs and the known proportion of fucosylated oligosaccharides in human milk. The concentration of individual HMOs is highly dependent on maternal genetics (e.g., secretor status).[1]

Experimental Protocols

The quantitative analysis of MFLN-H I in milk is typically performed using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

Protocol 1: Quantitative Analysis of MFLN-H I using HPLC-MS

This protocol outlines a robust method for the quantification of MFLN-H I in milk samples.

1. Sample Preparation

-

1.1. Defatting:

-

Centrifuge 1 mL of milk sample at 4,000 x g for 20 minutes at 4°C to separate the fat layer.

-

Carefully collect the skimmed milk (aqueous layer) without disturbing the fat and pellet layers.

-

-

1.2. Protein Precipitation:

-

To 500 µL of skimmed milk, add 1 mL of ice-cold ethanol.

-

Vortex the mixture thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the oligosaccharides.

-

-

1.3. Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

-

Condition a graphitized carbon SPE cartridge with 3 mL of 80% acetonitrile (B52724) in 0.1% formic acid, followed by 3 mL of deionized water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove lactose (B1674315) and other interfering substances.

-

Elute the HMOs with 4 mL of 40% acetonitrile in 0.1% formic acid.

-

Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried sample in 100 µL of deionized water for HPLC-MS analysis.

-

2. HPLC-MS Analysis

-

2.1. Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system with a binary pump and autosampler.

-

Column: A porous graphitic carbon (PGC) column (e.g., 150 mm x 2.1 mm, 3 µm) is recommended for isomer separation.

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30 minutes.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

2.2. Mass Spectrometry Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Mass Range: m/z 300-2000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Gas Flow: As per instrument recommendation.

-

Data Acquisition: Full scan mode for qualitative analysis and targeted MS/MS or parallel reaction monitoring (PRM) for quantification. The precursor ion for MFLN-H I ([M-H]⁻) is m/z 1218.43.

-

3. Quantification

-

Prepare a calibration curve using a certified reference standard of this compound.

-

The concentration of MFLN-H I in the samples is determined by comparing the peak area of the analyte with the calibration curve.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of MFLN-H I in milk.

Signaling Pathways

1. Pathogen Adhesion Inhibition by Fucosylated Oligosaccharides

Fucosylated HMOs, including MFLN-H I, can act as soluble decoy receptors, preventing pathogens from attaching to host cell surfaces and initiating infection.

References

- 1. Changes in HMO Concentrations throughout Lactation: Influencing Factors, Health Effects and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Lactational and geographical variation in the concentration of six oligosaccharides in Chinese breast milk: a multicenter study over 13 months postpartum [frontiersin.org]

- 5. The Mean of Milk: A Review of Human Milk Oligosaccharide Concentrations throughout Lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Separation of Monofucosyllacto-N-hexaose I

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of Monofucosyllacto-N-hexaose I (MFLNH I), a key fucosylated human milk oligosaccharide (HMO), using High-Performance Liquid Chromatography (HPLC). The methods outlined below are designed to offer robust and reproducible results for the characterization and quantification of MFLNH I in various sample matrices.

Introduction

This compound is a neutral human milk oligosaccharide that plays a significant role in infant nutrition and gut health. Accurate and reliable analytical methods are crucial for its study and for quality control in supplemented food products and drug development. HPLC is a powerful technique for the analysis of complex carbohydrates like HMOs. Due to their lack of a UV chromophore, detection often requires derivatization with a fluorescent or UV-active tag, or the use of specialized detectors such as mass spectrometry (MS) or refractive index (RI) detectors.

This application note details two primary HPLC-based methods for the analysis of MFLNH I:

-

Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD) following fluorescent labeling.

-

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) following benzoylation.

Method 1: HILIC-FLD for the Analysis of Fluorescently Labeled MFLNH I

This method is highly sensitive and ideal for the quantification of low-abundance fucosylated oligosaccharides. It involves the derivatization of the reducing end of MFLNH I with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), followed by separation on a HILIC column.

Experimental Workflow: HILIC-FLD

Caption: Experimental workflow for HILIC-FLD analysis of MFLNH I.

Detailed Protocol: HILIC-FLD

1. Sample Preparation (Isolation of HMOs)

-

For samples like human milk, proteins are first precipitated using ethanol.

-

The supernatant containing HMOs is then subjected to solid-phase extraction (SPE) using a graphitized carbon cartridge to remove lactose (B1674315) and other interfering substances.

-

The HMO fraction is eluted and dried under vacuum.

2. Fluorescent Labeling with 2-Aminobenzamide (2-AB)

-

Reagents:

-

2-AB labeling solution: Dissolve 2-aminobenzamide and sodium cyanoborohydride in a 30:70 (v/v) mixture of acetic acid and DMSO.

-

-

Procedure:

-

To the dried HMO sample (1-10 µg), add 5 µL of the 2-AB labeling solution.

-

Vortex briefly to dissolve the sample.

-

Incubate the mixture at 65°C for 2 hours.

-

After incubation, perform a cleanup step to remove excess labeling reagent, typically using a hydrophilic SPE cartridge.

-

Elute the labeled oligosaccharides and dry them under vacuum.

-

3. HPLC Conditions

-

Column: A HILIC column suitable for glycan analysis (e.g., an amide-based stationary phase).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: 50 mM ammonium (B1175870) formate, pH 4.4.

-

Gradient Program:

Time (min) % Mobile Phase B 0 20 35 50 40 100 45 100 50 20 | 60 | 20 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Fluorescence Detection: Excitation at 330 nm, Emission at 420 nm.

Quantitative Data Summary (Representative)

The following table presents representative chromatographic data for 2-AB labeled fucosylated HMOs, including MFLNH I, under typical HILIC-FLD conditions. Retention times and resolution can vary based on the specific column and instrumentation used.

| Analyte | Retention Time (min) | Resolution (Rs) vs. Adjacent Peak | LOD (fmol) | LOQ (fmol) |

| 2'-Fucosyllactose (2'-FL) | 12.5 | - | 5 | 15 |

| Lacto-N-fucopentaose I (LNFP I) | 22.8 | 1.8 | 10 | 30 |

| This compound (MFLNH I) | 28.5 | 1.6 | 15 | 45 |

| Difucosyllacto-N-hexaose | 32.1 | 1.9 | 20 | 60 |

Method 2: RP-HPLC-UV for the Analysis of Perbenzoylated MFLNH I

This method provides good resolution of structural isomers and is suitable for samples with higher concentrations of MFLNH I.[1] Derivatization with benzoyl chloride allows for sensitive UV detection.[1]

Experimental Workflow: RP-HPLC-UV

Caption: Experimental workflow for RP-HPLC-UV analysis of MFLNH I.

Detailed Protocol: RP-HPLC-UV

1. Sample Preparation and Reduction

-

Isolate the neutral oligosaccharide fraction as described in Method 1.

-

Reduce the oligosaccharides by dissolving the dried sample in 1 M sodium borohydride (B1222165) (NaBH₄) and incubating at room temperature.

-

Neutralize the reaction with acetic acid and remove borate (B1201080) salts by co-evaporation with methanol.

-

Desalt the sample using a cation-exchange resin.

2. Perbenzoylation

-

Reagents:

-

Benzoyl chloride

-

Pyridine

-

-

Procedure:

-

Dissolve the dried, reduced oligosaccharides in pyridine.

-

Add benzoyl chloride dropwise while cooling the reaction in an ice bath.

-

Allow the reaction to proceed at room temperature.

-

Stop the reaction by adding water.

-

Extract the perbenzoylated oligosaccharides into an organic solvent (e.g., dichloromethane).

-

Wash the organic phase and then dry it under nitrogen.

-

3. HPLC Conditions

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0 80 25 95 30 95 35 80 | 40 | 80 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

UV Detection: 229 nm.[1]

Quantitative Data Summary (Representative)

The following table provides representative data for perbenzoylated fucosylated HMOs. Retention times are highly dependent on the specific oligosaccharide structure and the HPLC system.

| Analyte | Retention Time (min) | Resolution (Rs) vs. Adjacent Peak | LOD (pmol) | LOQ (pmol) |

| Perbenzoylated 2'-FL | 10.2 | - | 50 | 150 |

| Perbenzoylated LNFP I | 18.7 | 2.1 | 80 | 240 |

| Perbenzoylated MFLNH I | 23.4 | 1.8 | 100 | 300 |

| Perbenzoylated Difucosyllacto-N-hexaose | 26.8 | 2.0 | 120 | 360 |

Conclusion

The two methods presented provide robust and reliable approaches for the separation and quantification of this compound. The HILIC-FLD method offers high sensitivity, making it suitable for trace-level analysis. The RP-HPLC-UV method, while less sensitive, provides excellent resolution for isomeric separation and is a valuable tool for analyzing more concentrated samples. The choice of method will depend on the specific application, sample matrix, and available instrumentation. Both protocols can be adapted and optimized to meet the specific needs of the researcher.

References

Application Notes and Protocols for the Mass Spectrometry of Monofucosyllacto-N-hexaose I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monofucosyllacto-N-hexaose I (MFLNH I) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and development. Its intricate structure, comprising a fucosylated hexasaccharide chain, presents a considerable analytical challenge. Mass spectrometry has emerged as an indispensable tool for the detailed structural characterization and quantification of MFLNH I. This document provides detailed application notes and protocols for the analysis of MFLNH I using Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of MFLNH I

LC-MS is a powerful technique for the separation, identification, and quantification of MFLNH I from complex biological matrices such as human milk. The chromatographic separation provides resolution from isomeric compounds, while the mass spectrometer offers high sensitivity and structural information.

Experimental Protocol: LC-MS

1.1.1. Sample Preparation

-

Extraction of HMOs from Human Milk:

-

To 1 mL of human milk, add 2 mL of chloroform (B151607) and 2 mL of methanol (B129727).

-

Vortex vigorously for 2 minutes to precipitate proteins and extract lipids.

-

Centrifuge at 4,000 x g for 15 minutes at 4°C.

-

Carefully collect the upper aqueous layer containing HMOs.

-

Lyophilize the aqueous layer to dryness.

-

Reconstitute the dried extract in 100 µL of ultrapure water for LC-MS analysis.

-

-

Permethylation (for enhanced sensitivity and fragmentation analysis):

-

To the dried HMO extract, add 200 µL of dimethyl sulfoxide (B87167) (DMSO) and vortex until dissolved.

-

Add a slurry of sodium hydroxide (B78521) in DMSO and 100 µL of methyl iodide.

-

Incubate the reaction mixture in the dark at room temperature for 1 hour with gentle shaking.

-

Quench the reaction by adding 1 mL of water.

-

Extract the permethylated HMOs with 1 mL of dichloromethane (B109758).

-

Collect the lower dichloromethane layer and dry it under a stream of nitrogen.

-

Reconstitute the permethylated sample in 100 µL of 50% methanol for LC-MS analysis.

-

1.1.2. LC-MS/MS Parameters

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A porous graphitized carbon (PGC) column (e.g., 150 mm x 2.1 mm, 3 µm) is recommended for excellent separation of oligosaccharide isomers.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-5 min: 2% B

-

5-45 min: 2-40% B

-

45-50 min: 40-95% B

-

50-55 min: 95% B

-

55-60 min: 95-2% B

-

60-70 min: 2% B

-

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Gas Flow (Nitrogen): Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.

-

MS Scan Range: m/z 300-2000.

-

MS/MS Fragmentation: Collision-induced dissociation (CID) with collision energy ramped from 20 to 50 eV.

-

Data Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS.

Data Presentation: Quantitative LC-MS Data

The following table summarizes hypothetical quantitative data for MFLNH I in different human milk samples.

| Sample ID | MFLNH I Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) |

| Colostrum | 150.2 | 12.5 | 8.3 |

| Transitional Milk | 115.8 | 9.8 | 8.5 |

| Mature Milk | 85.3 | 7.1 | 8.3 |

MALDI-TOF-MS Analysis of MFLNH I